molecular formula C17H16F3NO4S2 B2657077 (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(2-(trifluoromethoxy)phenyl)methanone CAS No. 2034460-58-5

(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(2-(trifluoromethoxy)phenyl)methanone

Cat. No. B2657077
CAS RN: 2034460-58-5
M. Wt: 419.43
InChI Key: QPHNGARHMCJTPM-UHFFFAOYSA-N
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Description

The compound “(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(2-(trifluoromethoxy)phenyl)methanone” is a novel compound that is capable of inhibiting one or more kinases . It is especially effective against SYK (Spleen Tyrosine Kinase), LRRK2 (Leucine-rich repeat kinase 2), and/or MYLK (Myosin light chain kinase) or mutants thereof . This compound finds applications in the treatment of a variety of diseases. These diseases include autoimmune diseases, inflammatory diseases, bone diseases, metabolic diseases, neurological and neurodegenerative diseases, cancer, cardiovascular diseases, allergies, asthma, Alzheimer’s disease, Parkinson’s disease, skin disorders, eye diseases, infectious diseases, and hormone-related diseases .

Scientific Research Applications

Synthesis and Characterization

  • Novel compounds similar to (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(2-(trifluoromethoxy)phenyl)methanone have been synthesized and characterized using UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. The structural optimization and theoretical vibrational spectra interpretation were conducted using density functional theory calculations (Shahana & Yardily, 2020).

Biological Activities

  • Similar compounds have demonstrated antibacterial activity. Their molecular docking study, which helps understand antibacterial activity, was carried out using Hex 8.0 (Shahana & Yardily, 2020).

Applications in Material Science and Pharmaceuticals

  • Thiophene, a constituent of the compound, is important in material science and pharmaceuticals due to its diverse applications, ranging from antibacterial, antifungal, antioxidant, antivirus, to organic electronics applications (Nagaraju et al., 2018).

Antioxidant Properties

  • Analogous compounds have shown potential antioxidant properties, which are significant for various applications in healthcare and pharmaceuticals (Çetinkaya et al., 2012).

Electrochemical and Electrochromic Properties

  • Compounds containing phenyl-methanone units, like the one , have been studied for their electrochemical and electrochromic properties, indicating their potential use in electronic and photonic devices (Hu et al., 2013).

Antitumor Activity

  • Related compounds have shown potential in inhibiting the growth of various cancer cell lines, indicating their possible application in cancer research and treatment (Bhole & Bhusari, 2011).

Mechanism of Action

The mechanism of action of this compound involves the inhibition of one or more kinases . Protein kinases are a large family of structurally related enzymes that are responsible for the control of a variety of signal transduction processes within cells . This compound is especially effective against SYK (Spleen Tyrosine Kinase), LRRK2 (Leucine-rich repeat kinase 2), and/or MYLK (Myosin light chain kinase) or mutants thereof .

properties

IUPAC Name

(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-[2-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO4S2/c18-17(19,20)25-13-5-2-1-4-12(13)16(22)21-8-7-15(14-6-3-10-26-14)27(23,24)11-9-21/h1-6,10,15H,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHNGARHMCJTPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3=CC=CC=C3OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(2-(trifluoromethoxy)phenyl)methanone

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